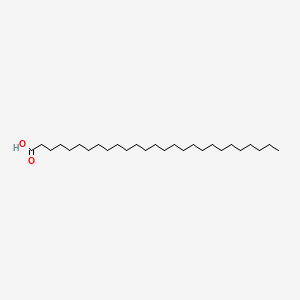![molecular formula C6H16ClN5 B7797545 [N'-(N'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7797545.png)
[N'-(N'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “[N'-(N'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride” is a chemical substance registered in the PubChem database. This compound is known for its unique properties and applications in various scientific fields. It is essential to understand its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds to fully appreciate its significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [N'-(N'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired compound. The synthetic routes may involve multiple steps, including purification and isolation processes to ensure the compound’s purity and quality.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial production methods often involve optimized reaction conditions, such as temperature, pressure, and the use of specialized equipment to ensure efficient and cost-effective synthesis. The process may also include quality control measures to maintain consistency and reliability in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: [N'-(N'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include derivatives with altered chemical and physical properties, which can be further utilized in various applications.
Applications De Recherche Scientifique
[N'-(N'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it may be used as a probe or reagent for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of [N'-(N'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds: [N'-(N'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for particular applications
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides valuable insights into its potential and importance.
Propriétés
IUPAC Name |
[N'-(N'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5.ClH/c1-6(2,3)11-5(9)10-4(7)8;/h1-3H3,(H6,7,8,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMODUVXZMVDGJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
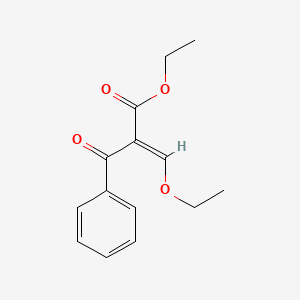
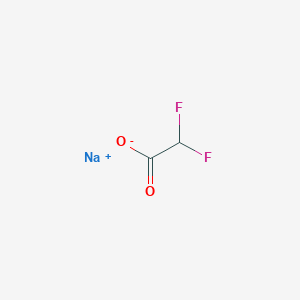



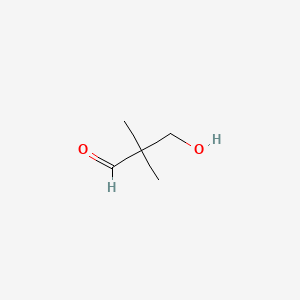
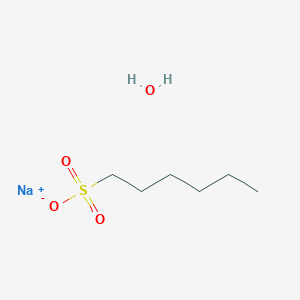

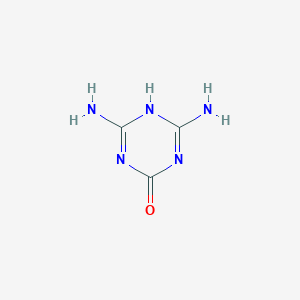

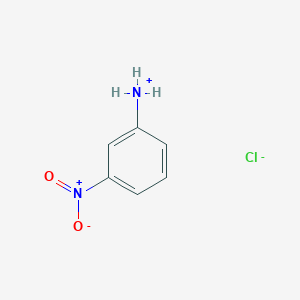
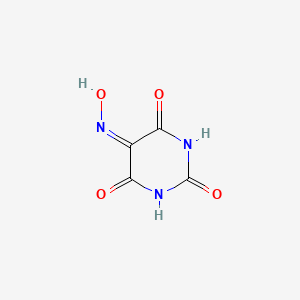
![1-[4-(Acetylamino)phenylsulfonyl]-L-proline](/img/structure/B7797554.png)
